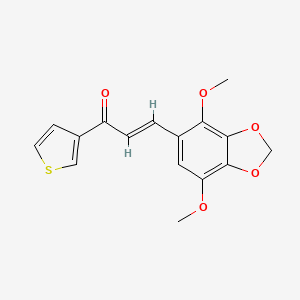![molecular formula C14H12N4O2 B11475020 1-[2-(4-methoxyphenoxy)phenyl]-1H-tetrazole](/img/structure/B11475020.png)
1-[2-(4-methoxyphenoxy)phenyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methoxyphenoxy)phenyl]-1H-1,2,3,4-tetrazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a phenyl group that is further substituted with a methoxyphenoxy group. The presence of the methoxy group and the phenoxy linkage imparts specific chemical properties to the compound, making it of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[2-(4-methoxyphenoxy)phenyl]-1H-1,2,3,4-tetrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxy intermediate.
Introduction of the Tetrazole Ring: The phenoxy intermediate is then subjected to a cyclization reaction with sodium azide and a suitable catalyst to form the tetrazole ring.
Final Coupling: The final step involves coupling the tetrazole ring with the phenyl group through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
1-[2-(4-Methoxyphenoxy)phenyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic ring.
Scientific Research Applications
1-[2-(4-Methoxyphenoxy)phenyl]-1H-1,2,3,4-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenoxy)phenyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can inhibit or modulate the activity of the target, leading to various biological effects. The methoxy group and phenoxy linkage also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
1-[2-(4-Methoxyphenoxy)phenyl]-1H-1,2,3,4-tetrazole can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound features a triazole ring instead of a tetrazole ring and has different biological activities and applications.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound contains a boronate ester group and is used in different chemical reactions and applications.
The uniqueness of 1-[2-(4-methoxyphenoxy)phenyl]-1H-1,2,3,4-tetrazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N4O2 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenoxy)phenyl]tetrazole |
InChI |
InChI=1S/C14H12N4O2/c1-19-11-6-8-12(9-7-11)20-14-5-3-2-4-13(14)18-10-15-16-17-18/h2-10H,1H3 |
InChI Key |
ZZGBIPANHUBNSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Fluorophenyl)-7-(pyridin-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11474949.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}-2-methylbenzamide](/img/structure/B11474961.png)
![1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11474967.png)
![3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11474975.png)
![ethyl 6-({8-[(2-methoxyethyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}methyl)-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11474977.png)
![2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11474989.png)
![ethyl 5-[(6,7-dimethoxy-4-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11474990.png)
![4-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11474996.png)
![Ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)formamido]-2-{[2-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B11475006.png)
![14-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione](/img/structure/B11475008.png)
![6-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11475015.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11475021.png)
